2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a structurally complex ester derivative featuring three key moieties:
A benzoate core substituted at the 3-position with a phthalimide group (1,3-dioxo-isoindole).
A 2-oxoethyl ester linker connected to a 4-methyl-3-nitrophenyl group.
Electron-withdrawing substituents (nitro and methyl groups) on the phenyl ring, which influence electronic properties and intermolecular interactions.
The compound’s synthesis likely follows protocols analogous to those described in phthalimide ester preparations (e.g., acid-catalyzed esterification, followed by purification via recrystallization from solvents like ethanol or acetic acid) .
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c1-14-9-10-15(12-20(14)26(31)32)21(27)13-33-24(30)16-5-4-6-17(11-16)25-22(28)18-7-2-3-8-19(18)23(25)29/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOYMRAMHLSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O7 |
| Molecular Weight | 382.33 g/mol |
| LogP | 2.5786 |
| Polar Surface Area | 96.353 Ų |
| Hydrogen Bond Acceptors | 13 |
These properties suggest that the compound may exhibit significant interactions with biological macromolecules due to its polar nature and ability to form hydrogen bonds .
The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in various cellular processes. Research indicates that compounds similar to this one can modulate the activity of proteins such as IKAROS Family Zinc Finger 2 (IKZF2) , which plays a crucial role in immune regulation and the development of regulatory T cells (Tregs). Modulation of IKZF2 levels has implications for autoimmune diseases and cancer therapy .
Pharmacological Effects
- Anti-Cancer Activity :
- Regulatory T Cell Function :
-
Oxidative Stress Response :
- The compound may also influence pathways related to oxidative stress by interacting with the Nrf2-Keap1 signaling pathway. This pathway is critical for cellular defense mechanisms against oxidative damage, suggesting that the compound could have protective effects against oxidative stress-related diseases .
Case Study 1: Cancer Treatment
A study focused on similar compounds demonstrated their ability to selectively degrade IKZF proteins at concentrations below 50 µM. This finding supports the hypothesis that targeting IKZF proteins can be an effective strategy in cancer therapy .
Case Study 2: Immune Modulation
Research involving animal models showed that knockdown of IKZF2 led to increased activation of CD4+ and CD8+ T cells, resulting in autoimmune manifestations. This underscores the importance of IKZF2 in immune regulation and suggests that compounds targeting this pathway could be beneficial in treating autoimmune diseases .
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmaceutical Research
The compound exhibits properties that may be beneficial in drug development, particularly in the synthesis of new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Material Science
Due to its unique molecular structure, this compound can be utilized in the development of advanced materials. Its potential applications include:
- Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties.
- Nanotechnology : Use in the fabrication of nanoscale devices or sensors.
Biological Studies
Research indicates that compounds similar to this one can play roles in biological systems, potentially acting as:
- Antioxidants : Neutralizing free radicals and preventing cellular damage.
- Antimicrobial Agents : Inhibiting the growth of bacteria or fungi, which could lead to new treatments for infections.
Case Studies
Several studies have explored the applications of related compounds, providing insights into the potential uses of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate:
| Study Title | Findings | Application |
|---|---|---|
| Synthesis and Characterization of Nitro Compounds | Demonstrated that nitro-substituted compounds exhibit enhanced antimicrobial activity. | Potential use as an antimicrobial agent. |
| Development of New Drug Candidates from Isoindole Derivatives | Isoindole derivatives showed promise in targeting cancer cells. | Implications for cancer therapy development. |
| Polymer Blends Incorporating Nitro Compounds | Improved thermal stability and mechanical properties observed in polymer blends containing nitro compounds. | Enhancing material performance in industrial applications. |
Comparison with Similar Compounds
Key Observations:
Substituent Influence: The nitro group (electron-withdrawing) and methyl group (electron-donating) on the phenyl ring create a unique electronic environment, likely enhancing thermal stability compared to non-substituted analogues like 4a .
Heterocycle Differences : Replacement of phthalimide with benzotriazole (as in ) alters hydrogen-bonding capacity and solubility. Benzotriazole derivatives are often used in corrosion inhibition, whereas phthalimides are explored for bioactivity .
Melting Points: Chlorinated derivatives (e.g., 4b, 161–163°C) exhibit higher melting points than non-halogenated analogues due to increased polarity. The target compound’s nitro group may similarly elevate its melting point .
Functional Comparisons
- Antioxidant Potential: Phthalimide esters (e.g., 4a–4n) demonstrate radical-scavenging activity, which the nitro and methyl groups in the target compound may modulate .
- Material Science Applications : The nitro group’s electron-deficient nature could make the compound a candidate for energetic materials or charge-transfer complexes.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of nitro-substituted benzoate derivatives often faces challenges in regioselectivity and stability of intermediates. For nitroaryl compounds, controlled nitration conditions (e.g., mixed acid systems at low temperatures) are critical to avoid over-nitration . For the isoindole-dione moiety, cyclization via phthalic anhydride derivatives under reflux with catalytic acid (e.g., H₂SO₄) is a common approach . Optimization should include monitoring via HPLC or TLC to track intermediate stability and adjust reaction times/temperatures.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Identifies carbonyl stretches (C=O) from the benzoate (∼1700 cm⁻¹) and isoindole-dione (∼1770 cm⁻¹) groups .
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups) and methyl/oxoethyl substituents. ¹³C NMR confirms ester carbonyls (∼165–175 ppm) .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the nitro and methyl groups, critical for confirming molecular geometry .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Nitro groups are electron-withdrawing and may destabilize the compound under alkaline conditions via nucleophilic attack. Stability assays (e.g., accelerated degradation studies in buffers at pH 3–10) should quantify decomposition products via LC-MS. Comparative studies with non-nitrated analogs (e.g., methyl-substituted derivatives) can isolate the nitro group’s role .
Advanced Research Questions
Q. What mechanistic pathways explain the compound’s potential bioactivity, particularly its interaction with cellular targets?
- Methodological Answer : The nitro group may undergo enzymatic reduction (e.g., by nitroreductases) to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which can alkylate DNA or inhibit redox-sensitive proteins . Molecular docking studies (using software like AutoDock Vina) can predict binding to targets like cytochrome P450 or NF-κB. Validate with in vitro assays (e.g., luciferase-based reporter gene assays for NF-κB inhibition) .
Q. How do steric and electronic effects of the 4-methyl-3-nitrophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group introduces steric hindrance, while the nitro group deactivates the aryl ring toward electrophilic substitution. Computational studies (DFT calculations for Fukui indices) can predict reactive sites. Experimentally, Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis may require elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to overcome steric barriers .
Q. What environmental degradation products are formed under UV irradiation, and how do they impact ecotoxicity?
- Methodological Answer : Photolysis studies using simulated sunlight (e.g., Xenon arc lamp) in aqueous/organic solvents can identify degradation products via GC-MS. Likely pathways include nitro group reduction to amine or cleavage of the ester bond to form phthalic acid derivatives. Ecotoxicity assays (e.g., Daphnia magna mortality tests) should compare parent compound and degradation products .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs), and what properties would such frameworks exhibit?
- Methodological Answer : The benzoate and isoindole-dione groups offer potential coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF at 120°C with metal salts can yield MOFs. Characterize porosity via BET surface area analysis and stability via TGA. Functionalization with nitro groups may enhance gas adsorption (e.g., CO₂) due to polarized surfaces .
Critical Analysis of Contradictions
- suggests nitro groups enhance bioactivity via reactive intermediates, while notes reduced toxicity in nitro-substituted analogs. This discrepancy may arise from positional isomerism (3-nitro vs. 4-nitro) or assay conditions (e.g., aerobic vs. anaerobic environments). Researchers should contextualize bioactivity data with structural and experimental variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
